molecular formula C19H22N2O3 B4003005 Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4003005
M. Wt: 326.4 g/mol
InChI Key: VDGWQSNPHPQQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl 4-(3-cyclohexen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 326.16304257 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in this area often involves synthesizing novel compounds with potential biological activities. For instance, a study by Deohate and Palaspagar (2020) detailed the synthesis of pyrimidine-linked pyrazole heterocyclics, which were then evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Another example is the work by Mohan et al. (2014), where a novel pyrimidine derivative was synthesized and screened for in vitro antioxidant activity and in vivo radioprotective properties (Mohan et al., 2014).

Potential Biological Activities

Several studies have focused on the potential biological activities of these compounds. For example, the synthesis and characterization of ethyl 4-(4-(benzyloxy) phenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydro pyrimidine-5-carboxylate revealed its antioxidant and radioprotective activities, indicating a promising avenue for further research into protective agents against oxidative stress (Mohan et al., 2014). Additionally, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities, identifying several compounds with moderate efficacy, suggesting potential therapeutic applications (Tozkoparan et al., 1999).

Environmental Applications

Research into the environmental applications of these compounds includes the study by Ashassi-Sorkhabi et al. (2005), which investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. The results highlighted the potential of these compounds to provide effective corrosion protection, which could have significant implications for industrial applications (Ashassi-Sorkhabi et al., 2005).

Properties

IUPAC Name

benzyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-16(18(22)24-12-14-8-4-2-5-9-14)17(21-19(23)20-13)15-10-6-3-7-11-15/h2-6,8-9,15,17H,7,10-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWQSNPHPQQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.